molecular formula C6H10BFO2 B14913331 (4-Fluorocyclohex-1-en-1-yl)boronic acid

(4-Fluorocyclohex-1-en-1-yl)boronic acid

Cat. No.: B14913331
M. Wt: 143.95 g/mol
InChI Key: HDLYMYXZGWYWEZ-UHFFFAOYSA-N
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Description

(4-Fluorocyclohex-1-en-1-yl)boronic acid is a fluorinated organoboron compound characterized by a cyclohexene ring substituted with a fluorine atom at the 4-position and a boronic acid group (-B(OH)₂) at the 1-position. This structure combines the electronic effects of fluorine with the reactivity of the boronic acid moiety, making it a candidate for applications in medicinal chemistry and materials science. Its fluorinated cyclohexene backbone may influence solubility, stability, and binding affinity compared to non-fluorinated or aromatic analogs.

Properties

Molecular Formula

C6H10BFO2

Molecular Weight

143.95 g/mol

IUPAC Name

(4-fluorocyclohexen-1-yl)boronic acid

InChI

InChI=1S/C6H10BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1,6,9-10H,2-4H2

InChI Key

HDLYMYXZGWYWEZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CCC(CC1)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorocyclohex-1-en-1-yl)boronic acid typically involves the reaction of a fluorinated cyclohexene derivative with a boron-containing reagent. One common method is the hydroboration of 4-fluorocyclohexene followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the hydroboration process .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Fluorocyclohex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include fluorinated alcohols, ketones, alkanes, and various substituted cyclohexene derivatives .

Scientific Research Applications

(4-Fluorocyclohex-1-en-1-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorocyclohex-1-en-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by transition metals such as palladium, which play a crucial role in the activation and stabilization of the intermediate species .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • However, this remains untested in direct studies. In contrast, 4-(4-Fluorophenyl)phenylboronic acid (similarity score 0.91 to the target compound) features a fluorinated aromatic system, which may confer distinct electronic and steric properties .
  • Cyclohexene vs. Aromatic Rings : Compared to aromatic analogs like phenanthren-9-yl boronic acid , the cyclohexene ring introduces partial saturation, reducing planarity and possibly affecting membrane permeability or stacking interactions. Phenanthren-9-yl boronic acid exhibits potent antiproliferative activity (IC₅₀ = 0.2251 µM in triple-negative breast cancer cells) due to its polycyclic aromatic structure, which enhances intercalation with biomolecules .

Diol-Binding and Molecular Recognition

  • Boronic Acid vs. Borinic Acid : Borinic acids (R₂B(OH)) generally exhibit stronger diol-binding than boronic acids (R-B(OH)₂). For example, diphenylborinic acid shows association constants nearly an order of magnitude higher for substrates like catechol, attributed to reduced steric hindrance and optimized geometry .
  • Photoresponsive Binding: Azobenzene boronic acids demonstrate reversible diol-binding controlled by light-induced isomerization. The Z-isomer of 2,6-dimethoxy azobenzene boronic acid exhibits a 20-fold enhancement in binding affinity, a feature absent in non-photoswitchable analogs like (4-Fluorocyclohex-1-en-1-yl)boronic acid .

Bioactivity and Therapeutic Potential

  • Anticancer Activity : Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar cytotoxicity (IC₅₀ = 0.2251 µM and 0.1969 µM, respectively) in 4T1 breast cancer cells. In contrast, pyren-1-yl boronic acid precipitates in culture media, limiting its utility .
  • Enzyme Inhibition: FL-166, a bifunctional aryl boronic acid, inhibits SARS-CoV-2 3CLpro protease with Ki = 40 nM, outperforming non-bifunctional analogs . Compound 3 (from a boronic acid library) inhibits bacterial penicillin-binding proteins (PBPs) with residual activity of 20% at 1 mM, highlighting meta-substitution benefits .

Solubility and Stability

  • Challenges in Biological Assays: Hydrophobic boronic acids like pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitate in aqueous media (e.g., RPMI), complicating in vitro studies. No direct solubility data exists for this compound, but its cyclohexene ring may improve solubility compared to fully aromatic systems .

Key Data Table: Comparative Analysis of Boronic Acids

Compound Name Structure Features Bioactivity (IC₅₀/Ki) Solubility/Stability Key Applications References
This compound Fluorinated cyclohexene ring Not reported (Discontinued) Potential solubility issues Research/Industrial
Phenanthren-9-yl boronic acid Polycyclic aromatic 0.2251 µM (4T1 cells) Stable in culture media Anticancer
FL-166 (Bifunctional aryl boronic acid) Targets serine protease Ki = 40 nM Not specified SARS-CoV-2 inhibition
Diphenylborinic acid Borinic acid (R₂B(OH)) Higher K vs. boronic acids Enhanced diol binding Molecular recognition
Azobenzene boronic acid Photoswitchable azo group 20-fold binding enhancement Light-dependent Smart materials, drug delivery

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